Trichloro(2-chlorophenyl)silane
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Overview
Description
Trichloro(2-chlorophenyl)silane: is an organosilicon compound with the chemical formula C6H4Cl4Si . This compound is part of the broader class of chlorosilanes, which are widely used in various industrial and research applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(2-chlorophenyl)silane can be synthesized through the reaction of 2-chlorophenylmagnesium bromide with silicon tetrachloride . The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of 2-chlorophenylsilane . This process involves the reaction of 2-chlorophenylsilane with chlorine gas at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols or other nucleophiles in the presence of a base.
Major Products:
Hydrolysis: 2-chlorophenylsilanetriol.
Substitution: Alkoxy-substituted silanes.
Scientific Research Applications
Chemistry: Trichloro(2-chlorophenyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces for the immobilization of biomolecules. This modification is crucial for the development of biosensors and bioassays .
Industry: Industrially, this compound is used in the production of silicone polymers and resins. It is also utilized in the manufacture of coatings and sealants due to its ability to form strong bonds with various substrates .
Mechanism of Action
The mechanism of action of trichloro(2-chlorophenyl)silane primarily involves its reactivity with nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three electronegative chlorine atoms. This electrophilicity makes the silicon atom susceptible to nucleophilic attack, leading to the formation of various substituted silanes .
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.
Trichloro(phenyl)silane (C6H5SiCl3): Similar to trichloro(2-chlorophenyl)silane but with a phenyl group instead of a 2-chlorophenyl group.
Uniqueness: this compound is unique due to the presence of the 2-chlorophenyl group, which imparts distinct reactivity and properties compared to other chlorosilanes. This unique structure makes it particularly useful in applications requiring specific surface modifications and chemical reactivity .
Properties
CAS No. |
26571-79-9 |
---|---|
Molecular Formula |
C6H4Cl4Si |
Molecular Weight |
246.0 g/mol |
IUPAC Name |
trichloro-(2-chlorophenyl)silane |
InChI |
InChI=1S/C6H4Cl4Si/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H |
InChI Key |
NYQDBZQWFXNBRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[Si](Cl)(Cl)Cl)Cl |
boiling_point |
230 °C |
Color/Form |
Colorless to pale-yellow liquid |
density |
1.439 at 25 °C/25 °C |
flash_point |
255 °F (Cleveland open cup) |
Origin of Product |
United States |
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